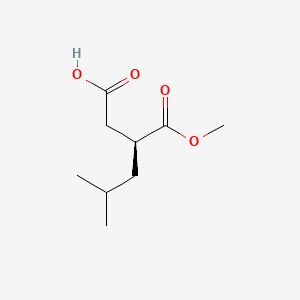

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Description

BenchChem offers high-quality (S)-3-(methoxycarbonyl)-5-methylhexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(methoxycarbonyl)-5-methylhexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methoxycarbonyl-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(2)4-7(5-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNNFMRCMKGYHA-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Assigning the Absolute Stereochemistry of (S)-3-Isobutylglutaric Acid Monomethyl Ester: A Methodological Compendium

An In-depth Technical Guide for Drug Development Professionals

Abstract

The determination of absolute configuration is a cornerstone of modern pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] This guide provides an in-depth technical overview of the principal methodologies for assigning the (S)-configuration to 3-isobutylglutaric acid monomethyl ester, a key chiral building block. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. This document details four primary analytical pillars: definitive crystallographic analysis, advanced spectroscopic techniques, NMR-based derivatization, and synthetic/enzymatic correlation, ensuring a self-validating framework for confident stereochemical assignment.

Introduction: The Imperative of Chirality in Pharmaceutical Synthesis

In the pharmaceutical landscape, the three-dimensional arrangement of atoms in a molecule—its absolute configuration—is of paramount importance.[2] Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles.[3] The classic, tragic example of thalidomide underscores the critical need for stereochemical purity and accurate assignment.

3-Isobutylglutaric acid and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs), most notably (S)-Pregabalin, a widely used anticonvulsant and analgesic drug.[4][5][6] The biological activity of Pregabalin resides almost exclusively in the (S)-enantiomer. Consequently, robust and unequivocal confirmation of the stereochemistry of its precursors, such as (S)-3-isobutylglutaric acid monomethyl ester, is a non-negotiable step in the drug development pipeline. This guide serves as a technical resource for selecting and implementing the most appropriate analytical strategy for this critical task.

The Gold Standard: Single-Crystal X-Ray Crystallography (SC-XRD)

X-ray crystallography is considered the most reliable and direct method for determining the absolute configuration of a chiral molecule.[3][7][8][9] It provides an unambiguous three-dimensional map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom.

Mechanistic Principle

The technique relies on the diffraction of X-rays by the electron clouds of atoms in a crystalline lattice. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized.[7] When the X-ray radiation frequency is near the absorption edge of an atom (typically a "heavy" atom like bromine, or even sulfur or oxygen with a suitable X-ray source like Cu-Kα), a phase shift occurs.[7][9] This phase shift breaks the centrosymmetric relationship between diffraction patterns of enantiomers (Friedel's Law), allowing for the differentiation of the true structure from its mirror image. The Flack parameter is a critical value refined during structure solution; a value close to 0 indicates the correct absolute configuration has been determined.[9]

Experimental Workflow & Protocol

The primary challenge of this method is obtaining a high-quality single crystal suitable for diffraction. For an oil or low-melting-point solid like 3-isobutylglutaric acid monomethyl ester, derivatization is often necessary.

Protocol: Crystalline Salt Formation

-

Derivatization Strategy: The carboxylic acid moiety of the target molecule provides a convenient handle for salt formation. Reacting the enantiomerically pure acid with a commercially available, enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or (S)-prolinol) of known absolute configuration creates a diastereomeric salt. This not only introduces a rigid, often crystalline, scaffold but also provides an internal reference for the stereochemistry.

-

Stoichiometry: Dissolve equimolar amounts of (S)-3-isobutylglutaric acid monomethyl ester and the chosen chiral amine in a suitable solvent (e.g., ethyl acetate, isopropanol, or acetonitrile).

-

Crystallization: Employ standard crystallization techniques such as slow evaporation, vapor diffusion, or cooling to grow single crystals. This is often the most time-consuming and empirical step.

-

Data Collection: Mount a suitable crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head of a single-crystal X-ray diffractometer.[7] Collect diffraction data, ensuring the use of a radiation source (e.g., Cu-Kα) that can induce anomalous scattering from the atoms present (oxygen is often sufficient).[9]

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. Refine the structural model against the experimental data. A crucial final step is the refinement of the Flack parameter. A value of approximately 0 with a small standard uncertainty confirms the assigned configuration.

Causality and Trustworthiness

-

Why Derivatize? The target molecule itself may be difficult to crystallize. Forming a salt introduces strong ionic interactions and hydrogen bonding networks, which significantly enhance the probability of forming a well-ordered crystal lattice.

-

Self-Validation: The known configuration of the chiral amine acts as an internal validator. The determined structure of the co-crystal must be consistent with the known stereochemistry of the derivatizing agent, providing an unequivocal assignment for the target molecule.

Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD)

For molecules that are difficult to crystallize, VCD offers a powerful alternative for determining absolute configuration in the solution phase.[1][10][11] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[12][13]

Mechanistic Principle

A VCD spectrum is essentially the infrared equivalent of electronic circular dichroism (ECD). Each vibrational mode in a chiral molecule can have a corresponding VCD band, which can be positive or negative. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration and conformation in solution. The assignment is achieved by comparing the experimentally measured VCD spectrum to a spectrum predicted from first-principles quantum chemical calculations, typically using Density Functional Theory (DFT).[1][10][14] If the calculated spectrum for the (S)-enantiomer matches the experimental spectrum, the assignment is confirmed.

Experimental and Computational Workflow

dot

Caption: Workflow for VCD-based absolute configuration assignment.

Protocol: VCD Analysis

-

Sample Preparation: Prepare a solution of the enantiomerically pure sample at a relatively high concentration (typically 0.05–0.1 M) in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1]

-

Data Acquisition: Acquire the IR and VCD spectra on a commercial VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[1]

-

Computational Modeling:

-

Build a 3D model of one enantiomer (e.g., the (S)-configuration).

-

Perform a thorough conformational search to identify all low-energy conformers.

-

For each stable conformer, perform a geometry optimization and vibrational frequency calculation using DFT (e.g., B3LYP functional with a 6-31G(d) basis set). This step also yields the VCD intensities.[14]

-

Generate a final, predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra from all significant conformers.[14]

-

-

Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match in the signs and relative intensities of the major bands confirms the absolute configuration.[10] If the signs are consistently opposite, the sample has the (R)-configuration.

Causality and Trustworthiness

-

Why DFT? The subtle differences in the interaction with circularly polarized light are governed by complex electronic and magnetic transition dipole moments, which can only be accurately modeled by quantum chemical methods.

-

Self-Validation: The trustworthiness of the method comes from the quality of the correlation between the physically measured spectrum and the theoretically predicted one. Software tools can quantify this match using algorithms like the Pearson coefficient or Enantiomer Similarity Index, providing a confidence level for the assignment.[14][15]

NMR-Based Derivatization: The Mosher's Method (Adapted)

The Mosher's method is a classic NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[16][17][18] While the target molecule is a carboxylic acid, this method can be powerfully applied through a straightforward chemical correlation.

Mechanistic Principle

The core principle involves converting the enantiopure analyte into a pair of diastereomers by reacting it with both enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, or Mosher's acid).[18][19] Diastereomers have distinct NMR spectra.[3] In the resulting Mosher's esters, the anisotropic effect of the MTPA phenyl ring causes predictable shielding or deshielding of nearby protons. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be deduced.[20][21]

Proposed Workflow: Reduction Followed by Esterification

Since direct formation of an anhydride or ester with Mosher's acid at the carboxylic acid can lead to ambiguous conformational models, a more robust approach is to first reduce the carboxylic acid to a primary alcohol. This reduction does not affect the existing stereocenter, thus directly correlating the configuration of the resulting alcohol with the starting acid.

dot

Caption: Adapted Mosher's method workflow for a chiral carboxylic acid.

Protocol: Adapted Mosher's Analysis

-

Reduction: Selectively reduce the carboxylic acid of (S)-3-isobutylglutaric acid monomethyl ester to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃•THF) that will not reduce the methyl ester. Purify the resulting chiral alcohol.

-

Derivatization: Divide the alcohol into two portions.

-

React one portion with (R)-(-)-MTPA chloride in the presence of a base (e.g., pyridine).

-

React the second portion with (S)-(+)-MTPA chloride under identical conditions.

-

Purify both diastereomeric esters.[17]

-

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

-

Data Analysis:

-

Carefully assign the protons in the spectra, particularly those of the isobutyl group and the protons on the glutarate backbone.

-

Create a table comparing the chemical shifts (δ) for each assigned proton in the two diastereomers.

-

Calculate the difference: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

-

Apply the Mosher model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial distribution allows for the assignment of the absolute configuration at the carbinol center, and thus the original acid stereocenter.

-

Data Presentation & Interpretation

A key component of Mosher's analysis is the clear tabulation of chemical shift data.

Table 1: Hypothetical ¹H NMR Data for Mosher's Ester Analysis

| Proton Assignment | δ (R-MTPA Ester) (ppm) | δ (S-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |

| -CH₂-O-MTPA (Ha) | 4.35 | 4.45 | +0.10 |

| -CH₂-O-MTPA (Hb) | 4.28 | 4.36 | +0.08 |

| Isobutyl -CH₂- | 1.55 | 1.48 | -0.07 |

| Isobutyl -CH- | 1.80 | 1.72 | -0.08 |

| Isobutyl -CH₃ (x2) | 0.92 | 0.85 | -0.07 |

Interpretation: In this hypothetical example, the positive Δδ values for the protons attached to the carbinol carbon and the negative Δδ values for the protons of the isobutyl substituent allow for the assignment of the absolute configuration according to the established mnemonic for the Mosher model.

Correlative Methods: Chiral Chromatography & Enzymatic Synthesis

While not always absolute methods on their own, chromatographic and synthetic techniques can provide powerful, correlative evidence for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[22] The enantiomers interact diastereomerically with the CSP, leading to different retention times.

Application for Assignment: This method is primarily for determining enantiomeric purity (e.g., enantiomeric excess, ee). However, if an authenticated, certified reference standard of (S)-3-isobutylglutaric acid monomethyl ester is available, the absolute configuration of a new batch can be confirmed by "spiking."

Protocol:

-

Develop a chiral HPLC method that provides baseline separation of the (R)- and (S)-enantiomers.

-

Inject the new sample to determine its retention time.

-

Inject the certified (S)-standard and note its retention time.

-

Co-inject a mixture of the new sample and the (S)-standard. If the configuration is (S), you will observe an increase in the peak area at the retention time of the (S)-standard.

Stereoselective Enzymatic Synthesis

Principle: Enzymes are highly stereoselective catalysts. If a synthesis or resolution is performed with an enzyme of known stereopreference, the configuration of the product is inherently known. Several studies have detailed the enzymatic resolution of 3-substituted glutaric acid derivatives.[23][24][25][26][27]

Application for Assignment: For example, a lipase that is known to selectively hydrolyze the (R)-ester from a racemic dimethyl 3-isobutylglutarate would leave behind the unreacted (S)-diester and produce the (R)-monoester. By performing a known enzymatic reaction, one can produce a sample of known configuration to be used as an analytical standard.

Protocol:

-

Synthesize racemic dimethyl 3-isobutylglutarate.

-

Perform an enzymatic hydrolysis using a lipase with a well-documented stereopreference (e.g., Pig Liver Esterase or Candida antarctica Lipase B).[23][24]

-

Separate the resulting monoester product from the unreacted diester.

-

The absolute configuration of the isolated monoester is known based on the enzyme's selectivity. This sample can now be used as a reference standard in other methods like chiral HPLC.

Conclusion: A Decision Framework for Method Selection

The assignment of the (S)-configuration to 3-isobutylglutaric acid monomethyl ester can be achieved with high confidence using several orthogonal techniques. The choice of method depends on available instrumentation, sample properties, and the stage of drug development.

-

For definitive, fillings-grade proof, Single-Crystal X-ray Crystallography of a suitable derivative is the unparalleled gold standard.

-

For non-crystalline materials or for confirmation in solution, Vibrational Circular Dichroism provides an excellent and reliable alternative, backed by the power of computational chemistry.

-

When a robust chemical correlation is needed, the adapted Mosher's method offers a classic and trustworthy NMR-based solution.

-

For routine quality control and confirmation against a known standard, Chiral HPLC is efficient and highly sensitive.

By combining these methodologies, researchers and drug development professionals can build a robust, self-validating data package that unequivocally confirms the absolute configuration of this vital pharmaceutical intermediate.

dot

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Absolute configuration - Wikipedia [en.wikipedia.org]

- 3. purechemistry.org [purechemistry.org]

- 4. KR20080016658A - Synthesis method of 3-isobutyl glutaric acid - Google Patents [patents.google.com]

- 5. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. schrodinger.com [schrodinger.com]

- 15. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence [repository.cam.ac.uk]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 18. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Microbial asymmetric hydrolysis of 3-substituted glutaric acid diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Safety & Handling Guide: (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

[1]

Executive Summary

This guide serves as an advanced technical supplement to the standard Safety Data Sheet (SDS) for (S)-3-(methoxycarbonyl)-5-methylhexanoic acid (CAS: 181289-11-2). This molecule, often referred to as the "Pregabalin Hemiester," is a critical chiral intermediate in the chemoenzymatic synthesis of Pregabalin (Lyrica®).

Unlike generic reagents, the handling of this intermediate requires specific attention to stereochemical integrity , hydrolytic stability , and acidic functionality . This document integrates standard hazard classifications with process-specific safety protocols derived from industrial enzymatic resolution workflows.

Part 1: Identification & Molecular Architecture

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (S)-3-(methoxycarbonyl)-5-methylhexanoic acid |

| Common Synonyms | (S)-Pregabalin Hemiester; 3-Isobutylglutaric acid monomethyl ester; (3S)-3-(2-methylpropyl)pentanedioic acid 1-methyl ester |

| CAS Number | 181289-11-2 (Specific S-isomer) |

| Molecular Formula | C₉H₁₆O₄ |

| Molecular Weight | 188.22 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity/polymorph) |

| Chirality | (S)-Enantiomer (Critical for pharmacological activity of final API) |

Functional Analysis

The molecule contains two distinct carbonyl functionalities that dictate its reactivity and safety profile:

-

Free Carboxylic Acid (C-1): Responsible for the molecule's acidity (pKa ~4.4) and skin/eye irritation potential.[1][2][3][4][5]

-

Methyl Ester (C-5): Susceptible to hydrolysis under strongly basic or acidic conditions, potentially releasing methanol (toxic) and reverting to the achiral 3-isobutylglutaric acid (loss of value).

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Self-Validating Logic)

While specific toxicological data for this intermediate is proprietary in many registries, "read-across" logic from structurally similar glutaric acid derivatives and the parent diester establishes the following precautionary profile:

-

Skin Corrosion/Irritation (Category 2): The free carboxylic acid proton can disrupt the stratum corneum, leading to erythema.

-

Serious Eye Damage/Irritation (Category 2A): Acidic residues are highly irritating to mucosal membranes.

-

Specific Target Organ Toxicity - SE (Category 3): Inhalation of mists/vapors may cause respiratory tract irritation.

Process-Specific Hazards[1]

-

Enzymatic Hydrolysis Context: This molecule is typically produced in a biphasic system (e.g., Water/Heptane) using lipases (e.g., Thermomyces lanuginosus). The organic layer often contains residual n-heptane (Flammable Liquid, Cat 2) or toluene , which introduces flammability and neurotoxicity risks not inherent to the hemiester itself.

-

Methanol Evolution: If the material is subjected to unintentional hydrolysis (e.g., during high-pH workup), methanol is generated. Methanol is toxic (Category 3) and flammable.

Part 3: Operational Safety & Engineering Controls

Synthesis & Risk Flow

The following diagram illustrates the production pathway of the Hemiester and the associated critical control points (CCPs).

Figure 1: Process flow showing the enzymatic generation of the (S)-Hemiester and associated chemical risks.

Handling Protocols

-

Containment: Handle in a fume hood or ventilated enclosure. For large-scale (kilo-lab) operations, use closed transfer systems to prevent exposure to residual solvents.

-

Temperature Control: Store at 2–8°C . Elevated temperatures promote ester hydrolysis and potential decarboxylation.

-

pH Sensitivity: Avoid contact with strong bases (NaOH, KOH) unless part of a controlled quench. High pH (>10) will hydrolyze the remaining ester, destroying the molecule.

Part 4: Emergency Response Protocols

Spill Management Decision Tree

In the event of a spill, the acidic nature of the material dictates the cleanup strategy.

Figure 2: Decision logic for safe containment and cleanup of Hemiester spills.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes.[1][6] The acidic nature requires prompt dilution to prevent corneal opacity.

-

Skin Contact: Wash with soap and water.[1][2][3][6] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase transdermal absorption.

-

Inhalation: Remove to fresh air. If wheezing occurs (acid mist irritation), seek medical attention.

Part 5: Analytical Assurance (Quality & Safety)[1]

To ensure the material is safe for downstream use (and to verify it hasn't degraded into more hazardous byproducts), the following analytical checks are mandatory:

-

Enantiomeric Excess (ee):

-

Residual Methanol:

-

Method: GC-Headspace.

-

Limit: <3000 ppm (ICH Q3C guidelines).

-

-

Acid Content:

-

Method: Titration with NaOH.

-

Relevance: Significant deviation from theoretical acid value indicates hydrolysis of the ester group.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734513, (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. Retrieved from [Link]

-

Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development. (Demonstrates the enzymatic hydrolysis safety and process flow). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for Glutaric Acid Derivatives. (Used for read-across hazard classification). Retrieved from [Link]

Methodological & Application

Application Note: A Systematic Approach to Solvent Selection for the Crystallization of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent system for the crystallization of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid. As a key chiral intermediate in the synthesis of various pharmaceutical compounds, including being a known impurity or synthetic precursor related to Pregabalin, obtaining this molecule in high purity and with a defined crystalline form is critical.[1][2][3] This guide moves beyond a simple list of solvents, delving into the theoretical principles, physicochemical properties of the target molecule, and a structured experimental workflow to identify and optimize a robust crystallization process.

Introduction: The Critical Role of Crystallization

Crystallization is a paramount purification and particle engineering technique in the pharmaceutical industry. For chiral molecules like (S)-3-(methoxycarbonyl)-5-methylhexanoic acid, a successful crystallization process not only removes chemical impurities but also ensures enantiomeric purity and isolates the desired solid-state form (polymorph), which profoundly impacts downstream processing, stability, and bioavailability.

The selection of an appropriate solvent or solvent system is the most critical variable in developing a crystallization process. An ideal solvent system will exhibit a specific temperature-dependent solubility profile: high solubility of the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This differential solubility is the driving force for crystallization upon cooling. Furthermore, the chosen solvent must be non-reactive with the compound, relatively non-toxic, and economically viable for the intended scale of production.[5]

Physicochemical Characterization of the Target Molecule

A foundational understanding of the target molecule's properties is the logical starting point for solvent selection. The principle of "like dissolves like" is a guiding tenet in this process, where solvents with similar polarity and hydrogen bonding characteristics to the solute are more likely to be effective.[5][6]

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid (Figure 1) possesses the following key structural features and properties:

-

Molecular Formula: C₉H₁₆O₄[7]

-

Molecular Weight: 188.22 g/mol [7]

-

Functional Groups: A carboxylic acid and a methyl ester.

-

Hydrogen Bonding: The molecule has one hydrogen bond donor (the -COOH group) and four hydrogen bond acceptors (the oxygen atoms of the carbonyl and methoxy groups).[7] This capacity for hydrogen bonding is a significant factor in its interaction with solvents.[6][8]

-

Polarity: With an XLogP3 value of 1.3, the molecule is classified as having moderate polarity.[7]

These features suggest that the molecule will be most soluble in moderately polar solvents, particularly those that can participate in hydrogen bonding. It is expected to have limited solubility in non-polar aliphatic or aromatic hydrocarbons and high solubility in very polar, protic solvents like methanol.

Systematic Workflow for Solvent Selection

A structured, multi-step approach is recommended to efficiently screen and identify the optimal solvent system. This workflow minimizes material consumption and maximizes the probability of success.

Figure 2: Systematic workflow for solvent selection in crystallization.

Experimental Protocols

Protocol 1: Initial Solvent Screening

This protocol aims to rapidly assess the solubility of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid in a diverse range of solvents at ambient and elevated temperatures.

Materials:

-

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid

-

Small vials (e.g., 2 mL HPLC vials) with caps

-

Magnetic stir bars

-

Hotplate/stirrer

-

A selection of solvents covering a wide polarity range (see Table 1).

Procedure:

-

Place approximately 10-20 mg of the compound into a vial.

-

Add the test solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature (approx. 25°C).

-

Observe and record the volume of solvent required to fully dissolve the solid. If it dissolves in < 0.2 mL, it is "very soluble." If it remains insoluble after 2 mL, it is "insoluble."

-

For solvents where the compound is sparingly soluble or insoluble at room temperature, heat the vial to the solvent's boiling point (or just below it) while stirring.

-

Record if the compound dissolves when hot.

-

Allow the heated vials that showed complete dissolution to cool slowly to room temperature, and then further cool in an ice bath (0-5°C).

-

Observe and record the formation of any precipitate/crystals. The ideal solvent is one where the compound is sparingly soluble or insoluble at room temperature but fully dissolves upon heating and precipitates upon cooling.[4]

Table 1: Hypothetical Solvent Screening Data

| Solvent | Polarity Index (Snyder) | Boiling Point (°C) | Solubility at 25°C (Qualitative) | Solubility at Reflux (Qualitative) | Crystallization on Cooling? |

| n-Heptane | 0.1 | 98 | Insoluble | Insoluble | N/A |

| Toluene | 2.4 | 111 | Sparingly Soluble | Soluble | Yes, potential |

| Ethyl Acetate | 4.4 | 77 | Soluble | Very Soluble | Poor, low yield |

| Acetone | 5.1 | 56 | Very Soluble | Very Soluble | No |

| 2-Propanol (IPA) | 3.9 | 82 | Soluble | Very Soluble | Poor, low yield |

| Ethanol | 4.3 | 78 | Very Soluble | Very Soluble | No |

| Methanol | 5.1 | 65 | Very Soluble | Very Soluble | No |

| Water | 10.2 | 100 | Insoluble | Sparingly Soluble | Yes, potential |

Note: This data is illustrative, based on the molecule's physicochemical properties. Actual experimental results are required.

From this hypothetical screen, Toluene and Water show promise as single-solvent systems. However, many solvents show high solubility even at room temperature, making them ideal candidates for use in a binary solvent system.

Advanced Strategy: Binary Solvent Systems

A binary solvent system, often called a solvent/anti-solvent system, is a powerful technique when no single solvent provides the ideal solubility profile. The compound is dissolved in a "good" solvent in which it is highly soluble, and a miscible "anti-solvent" in which it is poorly soluble is added to induce precipitation.

Sources

- 1. 3-((methoxycarbonyl)methyl)-5-methylhexanoic acid CAS#: 181289-11-2 [m.chemicalbook.com]

- 2. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-3-(methoxycarbonyl)-5-methylhexanoic acid | C9H16O4 | CID 2734513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. unifr.ch [unifr.ch]

Application Note: A Scalable, High-Yield Process for the Synthesis of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid

Abstract

(S)-3-(methoxycarbonyl)-5-methylhexanoic acid is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a direct precursor or close analogue to intermediates for Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used anticonvulsant and analgesic drug.[1][2] The critical challenge in its production lies in the efficient and scalable establishment of the stereocenter at the C3 position. This application note details and contrasts two robust, industrially viable methodologies for its production: Asymmetric Hydrogenation and Enzymatic Kinetic Resolution . We provide a strategic overview, detailed step-by-step protocols, and a comparative analysis to guide researchers and process chemists in selecting the optimal synthesis route based on criteria such as atom economy, operational complexity, and cost of goods.

Introduction: The Strategic Importance of Stereocontrol

The pharmacological activity of many drugs is dependent on a single enantiomer. In the case of Pregabalin, the (S)-enantiomer possesses the desired therapeutic activity, while the (R)-isomer is significantly less active.[3] Consequently, developing a scalable and cost-effective process to produce enantiomerically pure intermediates like (S)-3-(methoxycarbonyl)-5-methylhexanoic acid is paramount. Traditional methods often relied on the resolution of a racemic mixture using diastereomeric salt formation, a technique that, while effective, is often laborious and inherently limited to a 50% theoretical yield for the desired enantiomer without complex racemization and recycling loops.[4][5]

Modern synthetic strategies prioritize efficiency and sustainability. This guide focuses on two such advanced approaches:

-

Asymmetric Catalysis: This method directly creates the desired (S)-enantiomer from a prochiral precursor using a small amount of a chiral catalyst, offering high atom economy and excellent enantioselectivity.[6][7]

-

Biocatalysis (Enzymatic Resolution): This "green chemistry" approach utilizes the exquisite selectivity of enzymes to differentiate between enantiomers in a racemic mixture under mild, aqueous conditions.[3][8][9]

This document serves as a practical guide to both methodologies, providing the causal logic behind procedural steps and the necessary data for a thorough evaluation.

Strategic Synthesis Pathways Overview

The choice between asymmetric hydrogenation and enzymatic resolution depends on several factors including available equipment, cost of catalyst/enzyme, and desired throughput. Below is a high-level comparison of the process flows.

Caption: High-level comparison of Asymmetric Hydrogenation and Enzymatic Resolution pathways.

Method 1: Asymmetric Hydrogenation

This approach is a highly efficient method for establishing the chiral center. The core of this process is the catalytic hydrogenation of a prochiral α,β-unsaturated ester using a chiral transition metal complex, such as a Rhodium-DuPHOS catalyst.[6] This catalyst creates a chiral environment that forces the hydrogen to add to one face of the double bond, yielding the (S)-enantiomer with high selectivity.

Experimental Workflow

Caption: Workflow for Asymmetric Hydrogenation route.

Detailed Protocol: Asymmetric Hydrogenation

Materials:

-

Dimethyl 2-isobutylidenesuccinate (prochiral precursor)

-

[(R,R)-Me-DuPHOS-Rh(COD)]BF₄ (catalyst)

-

Methanol (degassed, anhydrous)

-

Hydrogen (high purity)

-

Nitrogen (high purity)

-

Lithium Hydroxide (LiOH)

-

Hydrochloric Acid (HCl, 2M)

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Protocol:

-

Reactor Setup: Charge a suitable high-pressure reactor with dimethyl 2-isobutylidenesuccinate (1.0 mol) and the chiral rhodium catalyst (0.001 mol, 0.1 mol%). The choice of a low catalyst loading is critical for scalability and cost management.

-

Solvent Addition: Add degassed, anhydrous methanol (500 mL) to the reactor under a nitrogen atmosphere. Anhydrous conditions are crucial to prevent catalyst deactivation.

-

Inerting and Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 6 bar with hydrogen.

-

Reaction: Begin stirring and heat the reactor to 45°C. Maintain the temperature and pressure, monitoring the reaction progress by taking aliquots and analyzing via GC for the disappearance of the starting material. The reaction is typically complete within 12-18 hours.

-

Workup (Part 1): Once the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Selective Hydrolysis: Dissolve the resulting crude diester in a mixture of THF (500 mL) and water (250 mL). Cool to 0°C and add LiOH (1.0 mol) portion-wise. Stir at 0°C for 4-6 hours. The use of one equivalent of base at low temperature favors the hydrolysis of the less sterically hindered ester, yielding the desired mono-acid.

-

Workup (Part 2): Quench the reaction by adding 2M HCl until the pH is ~2-3. Extract the product with ethyl acetate (3 x 250 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or crystallization to yield the final product.

Expected Results & Analysis

| Parameter | Expected Value | Analytical Method |

| Yield | >85% (overall) | Gravimetric analysis |

| Enantiomeric Excess (e.e.) | >99% | Chiral HPLC/GC[10] |

| Chemical Purity | >99.5% | GC-MS, ¹H NMR, ¹³C NMR |

Method 2: Enzymatic Kinetic Resolution

This method leverages the stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture. The process starts with a racemic diester, such as dimethyl 3-isobutylglutarate. The enzyme selectively hydrolyzes one ester group of the (R)-enantiomer at a faster rate than the (S)-enantiomer, allowing for the separation of the desired (S)-enantiomer (as the monoester) from the di-acid of the (R)-enantiomer. This approach is celebrated for its environmental benefits, operating in aqueous media under mild conditions.[3][8]

Experimental Workflow

Caption: Workflow for Enzymatic Kinetic Resolution route.

Detailed Protocol: Enzymatic Kinetic Resolution

Materials:

-

Racemic dimethyl 3-isobutylglutarate

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Sodium Hydroxide (1M solution for pH control)

-

Hydrochloric Acid (2M)

-

Methyl tert-butyl ether (MTBE)

Protocol:

-

Reaction Setup: To a temperature-controlled vessel, add phosphate buffer (1 L) and racemic dimethyl 3-isobutylglutarate (100 g, 0.46 mol). Begin gentle agitation to form a suspension.

-

Enzyme Addition: Add immobilized lipase (10 g, 10% w/w). The use of an immobilized enzyme is crucial for scalability as it allows for easy recovery and reuse, significantly reducing costs.[6]

-

Resolution Reaction: Maintain the reaction temperature at 35°C. The hydrolysis of the ester will produce carboxylic acid, causing the pH to drop. Maintain the pH at 7.0 by the controlled addition of 1M NaOH solution using a pH-stat titrator.

-

Monitoring: The reaction progress is monitored by the consumption of NaOH. The reaction should be stopped after 0.23 mol of NaOH has been consumed, which corresponds to 50% conversion. This is the point of maximum theoretical yield and enantiomeric excess for both the remaining ester and the produced acid.

-

Enzyme Recovery: Stop the agitation and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

-

Product Isolation: Cool the filtrate to 10-15°C and acidify to pH 2 with 2M HCl. This protonates the carboxylate of the hydrolyzed (R)-enantiomer.

-

Extraction: Extract the mixture with MTBE (3 x 300 mL). The desired (S)-monoester product will be extracted into the organic phase, while the more polar (R)-diacid by-product will preferentially remain in the aqueous phase.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound. Further purification can be achieved via vacuum distillation if necessary.

Expected Results & Analysis

| Parameter | Expected Value | Analytical Method |

| Yield | 40-45% (Theoretical max. is 50%) | Gravimetric analysis |

| Enantiomeric Excess (e.e.) | >98% | Chiral HPLC/GC |

| Chemical Purity | >99.0% | GC-MS, ¹H NMR, ¹³C NMR |

Comparative Analysis of Scalable Methods

| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Rationale & Justification |

| Theoretical Yield | ~100% | 50% (without recycling) | Asymmetric synthesis is inherently more atom-economical by avoiding the formation of the unwanted enantiomer.[7] |

| Atom Economy | High | Moderate | The resolution process discards half of the initial material unless a racemization/recycling loop for the unwanted enantiomer is implemented.[11] |

| Selectivity (e.e.) | Very High (>99%) | Very High (>98%) | Both methods offer excellent stereocontrol, which is critical for pharmaceutical applications. |

| Reagent Cost | High (Chiral Ligand/Catalyst) | Moderate (Enzyme, reusable) | Rhodium catalysts and chiral phosphine ligands are expensive. Immobilized enzymes have a higher initial cost but can be reused multiple times. |

| Operating Conditions | High Pressure, Anhydrous | Ambient Pressure, Aqueous | The need for a high-pressure reactor and anhydrous solvents adds to the capital and operational cost for the hydrogenation route. |

| Environmental Impact | Moderate (Solvents, Metal Catalyst) | Low ("Green") | Biocatalysis uses water as a solvent and operates under mild conditions, making it an environmentally benign option.[8] |

| Scalability | Excellent | Good | Both processes are proven on an industrial scale. Hydrogenation may be more straightforward for very large continuous operations. |

Conclusion

Both asymmetric hydrogenation and enzymatic kinetic resolution represent state-of-the-art, scalable processes for the production of (S)-3-(methoxycarbonyl)-5-methylhexanoic acid.

-

Asymmetric Hydrogenation is the superior choice when maximum yield and atom economy are the primary drivers. It is a highly efficient, direct route to the final product, though it requires specialized high-pressure equipment and involves higher-cost, air-sensitive catalysts.

-

Enzymatic Kinetic Resolution is the preferred method when environmental impact, operational simplicity, and safety are prioritized. This "green" approach avoids harsh reagents and conditions. While the theoretical yield is lower, the potential for enzyme recycling and the possibility of integrating a racemization loop for the unwanted enantiomer make it a highly competitive and sustainable industrial process.

The selection of the optimal pathway will ultimately depend on a detailed techno-economic analysis specific to the manufacturing context of the organization.

References

- Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s)

-

AWS. An Enantioselective Synthesis of (S)-(+)-3- Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. [Link]

- Google Patents.

-

Quick Company. An Improved Method For Preparation Of (S) Pregabalin And Intermediate. [Link]

-

Wikipedia. Chiral resolution. Wikipedia.[Link]

-

ResearchGate. An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation | Request PDF. [Link]

- Google Patents. US7470812B2 - Chiral 3-carbamoylmethyl-5-methyl hexanoic acids, key intermediates for the synthesis of (S)-Pregabalin.

-

Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

- Google Patents. CN108456143A - Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids.

-

ResearchGate. Fig. 2 Presented method for S-pregabalin synthesis: Reagents and... [Link]

-

European Patent Office. METHOD FOR PREPARING PREGABALIN INTERMEDIATE (R)-3-(CARBAMOYLMETHYL)-5-METHYLHEXANOIC ACID - EP 3805199. [Link]

- Google Patents. EP1879854B1 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.

-

ResearchGate. Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp. ZJB-09277. [Link]

- Google Patents. US7619112B2 - Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.

-

PubMed. Asymmetric hydrogenation of heteroaromatic compounds. National Center for Biotechnology Information.[Link]

-

ACS Publications. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. [Link]

-

ResearchGate. ChemInform Abstract: Eco-Friendly, Industrial Process for Synthesis of (S)-3-(Aminomethyl)-5-methylhexanoic Acid [Pregabalin]. | Request PDF. [Link]

- Google Patents. WO2012025861A1 - Process for the preparation of ( s )

Sources

- 1. darshanpharmachem.com [darshanpharmachem.com]

- 2. CN114478422B - Intermediate of pregabalin and preparation method thereof - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2012025861A1 - Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin - Google Patents [patents.google.com]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

Reagents for selective esterification of 3-isobutylglutaric acid

Application Note & Protocol Guide

Topic: Reagents and Protocols for the Selective Esterification of 3-Isobutylglutaric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Isobutylglutaric Acid Esters

3-Isobutylglutaric acid is a prochiral dicarboxylic acid that serves as a cornerstone intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its most notable application is in the manufacturing of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed medication for neuropathic pain and epilepsy.[1] The synthetic pathway to Pregabalin often proceeds through the formation of 3-isobutylglutaric anhydride, which is then converted to a mono-amide intermediate.[2][3][4]

The selective esterification of 3-isobutylglutaric acid—either to a monoester or a diester—is a critical transformation that enables further functionalization, improves solubility, or acts as a protecting group strategy. However, because the molecule possesses two chemically equivalent carboxylic acid groups, achieving high selectivity for mono-esterification over di-esterification presents a significant chemical challenge. This guide provides a detailed exploration of the mechanisms, reagents, and protocols to control this selectivity, empowering researchers to synthesize the desired ester with high precision and yield.

Part 1: The Challenge of Selectivity - Monoester vs. Diester

The esterification of 3-isobutylglutaric acid with an alcohol (ROH) can proceed down two pathways. The initial reaction produces the monoester. This monoester can then react further to yield the diester.

Controlling the outcome depends on modulating the relative rates of these two steps (k1 vs. k2).

-

For Mono-esterification: The goal is to maximize the rate of the first reaction (k1) while minimizing the second (k2). This is typically achieved by controlling stoichiometry, using sterically hindered reagents, or employing methods that differentiate the two acid groups.

-

For Di-esterification: The objective is to drive both reactions to completion. This is usually accomplished using a large excess of the alcohol and an acid catalyst, often with the removal of water to shift the equilibrium forward.[5]

Caption: The competitive pathways in the esterification of a dicarboxylic acid.

Part 2: Reagent and Strategy Selection Guide

Choosing the correct reagent and strategy is paramount for achieving the desired ester. The following table summarizes common approaches, their mechanisms, and their suitability for either mono- or di-esterification.

| Strategy | Reagent(s) | Typical Conditions | Selectivity | Key Considerations & Causality |

| Fischer-Speier Esterification | Alcohol (as solvent/reagent), Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) | Reflux, with water removal (e.g., Dean-Stark trap) | Low (favors diester) | This is a classic equilibrium-driven process. Using a large excess of alcohol and continuously removing the water byproduct forces the reaction towards the thermodynamically stable diester product.[5][6][7] |

| Stoichiometric Control with Activating Agents | Alcohol (1 eq.), DCC or EDCI, DMAP (cat.) | Room temperature, aprotic solvent (e.g., DCM) | Moderate | Carbodiimides like DCC activate the carboxylic acid.[8] Using one equivalent of the acid theoretically favors mono-activation. However, statistical mixtures are common as the resulting monoester can still be activated and react. |

| Anhydride Ring-Opening | 1. Acetic Anhydride2. Alcohol + Base (optional) | 1. Reflux2. Room Temp or gentle heat | High (monoester) | This is a highly effective two-step method. First, an intramolecular reaction forms the cyclic 3-isobutylglutaric anhydride.[1] The subsequent nucleophilic attack by an alcohol on this symmetrical anhydride reliably yields a single monoester product. |

| LiCl-Mediated Mono-Esterification | Alcohol, Trifluoroacetic Anhydride (TFAA), LiCl | 25-50 °C, THF | Very High (monoester) | A modern method demonstrating excellent selectivity. Mechanistic studies suggest LiCl coordinates to one carboxylate, shielding it from activation by TFAA and directing esterification to the other terminus.[9][10] This is particularly effective for bulky alcohols like tert-butanol.[9][10] |

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of both monoesters and diesters of 3-isobutylglutaric acid.

Protocol 1: Selective Mono-esterification via Anhydride Intermediate

This protocol is a reliable and widely applicable method for obtaining the monoester derivative.

Caption: Workflow for selective mono-esterification via the anhydride intermediate.

Step 1: Synthesis of 3-Isobutylglutaric Anhydride

-

In a round-bottom flask equipped with a reflux condenser, combine 3-isobutylglutaric acid (1 equivalent) and acetic anhydride (1.5 - 2 equivalents).

-

Heat the mixture to reflux (typically 110-130°C) for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting diacid using TLC.[1]

-

After completion, allow the mixture to cool slightly. Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

-

The resulting crude 3-isobutylglutaric anhydride (a yellow to brown oil/liquid) is often used in the next step without further purification.[1]

Step 2: Alcoholysis of the Anhydride

-

Under an inert atmosphere (e.g., nitrogen), dissolve the crude anhydride from Step 1 in the desired anhydrous alcohol (3-5 equivalents, can also be used as the solvent).

-

Stir the reaction mixture at room temperature. For less reactive alcohols, gentle heating (40-50°C) may be required.

-

Monitor the reaction for the consumption of the anhydride by TLC or HPLC. The reaction is typically complete within 2-12 hours.

-

Once complete, remove the excess alcohol under reduced pressure.

Step 3: Workup and Purification

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any unreacted diacid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude monoester product by silica gel column chromatography to yield the pure compound.[11][12]

Protocol 2: Di-esterification via Fischer-Speier Esterification

This protocol is designed to maximize the yield of the diester product by driving the reaction equilibrium to completion.

Methodology:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-isobutylglutaric acid (1 equivalent).

-

Add the desired alcohol, which will serve as both the reactant and the solvent (use at least a 10-fold molar excess).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%) or p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux. Water will be produced during the reaction and will be collected in the Dean-Stark trap as an azeotrope with the alcohol/solvent, driving the reaction forward.[5]

-

Continue refluxing until no more water is collected in the trap, indicating the reaction is complete (typically 8-24 hours).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude diester, which can be further purified by vacuum distillation or column chromatography if necessary.

Part 4: Reaction Monitoring and Analysis

Effective monitoring is crucial for determining reaction completion and assessing purity.

-

Thin-Layer Chromatography (TLC): An indispensable tool for qualitative, real-time tracking. By co-spotting the reaction mixture with the starting material, one can visualize the consumption of the diacid and the formation of the less polar ester products.

-

Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis.[13][14] They can accurately determine the ratio of starting material, monoester, and diester in a reaction mixture, allowing for precise calculation of conversion and selectivity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product. For mono-esters, the integration of the signals corresponding to the alcohol moiety against the backbone protons of the glutaric acid will confirm the 1:1 stoichiometry. For di-esters, this ratio will be 2:1.

-

Infrared (IR) Spectroscopy: Useful for confirming the formation of the ester functional group. Look for the appearance of a strong C=O stretch around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.[11]

Part 5: Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Insufficient catalyst (Fischer).- Wet reagents/solvents.- Low reaction temperature. | - Add more acid catalyst.- Use anhydrous solvents and reagents.- Ensure the reaction is at the proper reflux temperature. |

| Reaction Stalls (Incomplete Conversion) | - Equilibrium reached (Fischer).- Deactivation of catalyst. | - Ensure efficient water removal with the Dean-Stark trap.- Add a fresh portion of catalyst. |

| Poor Selectivity (Mixture of Mono/Diester) | - Stoichiometry not controlled for mono-esterification.- Reaction time too long for mono-esterification. | - For mono-ester, use the anhydride method.- If using stoichiometric control, carefully monitor the reaction and stop it once the starting material is consumed. |

| Formation of Glutaric Anhydride as Byproduct | - High heat applied directly to the diacid, especially under acidic conditions.[15] | - This is the desired intermediate in Protocol 1. In other methods, use milder conditions or activating agents that do not require high heat. |

| Difficult Purification | - Products (mono/diester) have similar polarities. | - Optimize column chromatography conditions (e.g., use a shallow solvent gradient).- Consider derivatization of the free acid on the monoester to alter its polarity before separation. |

References

- Li, Z., et al. (2025).

- Li, Z., et al. (2025).

- Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online.

- Mono esters of dicarboxylic acids, their preparation and use.

- Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. SciELO.

- Twibanire, J. K., & Grindley, T. B. (2011). Selective monoesterifications of diols and polyols. Organic Letters.

- Ester synthesis by esterific

- Method of preparing monoesters.

- Melnyk, S. (2017). Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions.

- Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World.

- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic

- Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI.

- Process for preparation of dicarboxylic acid monoesters.

- Esterification Mechanism of Bagasse Modified with Glutaric Anhydride in 1-Allyl-3-methylimidazolium Chloride.

- Minimizing Byproduct Formation in Glutarate Esterific

- Processes for the synthesis of 3-isobutylglutaric acid.

- Method for preparing 3-isobutylglutaric acid.

- 3-Isobutylglutaric Anhydride | CAS 185815-59-2. BenchChem.

- The preparation method of 3 isobutylglutaric acid monoamides.

- Mechanism of 3-isobutyl glutarimide (9) synthesis.

- Reaction mechanism of the green synthesis of glutaric acid. RSC Publishing.

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses.

- Processes for the synthesis of 3-isobutylglutaric acid.

- Research into esterification of mixture of lower dicarboxylic acids by 2-ethylhexan-1-ol in the presence of p-toluenesulfonic acid. Semantic Scholar.

Sources

- 1. 3-Isobutylglutaric Anhydride|CAS 185815-59-2 [benchchem.com]

- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 3. CN106278931A - The preparation method of 3 isobutylglutaric acid monoamides - Google Patents [patents.google.com]

- 4. CN101426787A - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. mdpi.com [mdpi.com]

- 13. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]

- 14. Reaction mechanism of the green synthesis of glutaric acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Green chemistry methods for synthesizing Pregabalin chiral intermediates

Application Note & Protocol Guide

Topic: Green Chemistry Methods for the Synthesis of Pregabalin Chiral Intermediates

Abstract

Pregabalin, the active ingredient in Lyrica®, is a crucial pharmaceutical for treating epilepsy, neuropathic pain, and anxiety disorders.[1] Its therapeutic efficacy is exclusive to the (S)-enantiomer, making stereoselective synthesis a critical aspect of its manufacturing. Traditional synthetic routes often rely on classical resolution with chiral agents or the use of stoichiometric chiral auxiliaries, which can be inefficient, generate significant waste, and possess poor atom economy. This guide details advanced green chemistry methodologies, with a focus on chemoenzymatic strategies, that overcome these limitations. We provide in-depth technical discussion and field-proven protocols for the synthesis of key chiral intermediates of (S)-Pregabalin, designed for researchers and process chemists in pharmaceutical development.

Introduction: The Imperative for Green Synthesis of (S)-Pregabalin

The synthesis of single-enantiomer drugs like (S)-Pregabalin presents a formidable challenge in pharmaceutical manufacturing. The first-generation process involved the resolution of a racemic intermediate using (S)-(+)-mandelic acid, a method that is inherently limited to a maximum theoretical yield of 50% and necessitates the disposal of the undesired (R)-enantiomer.[2] Subsequent non-enzymatic industrial processes also involved resolution via selective crystallization, which still generated substantial waste streams.[3]

The principles of green chemistry—waste prevention, atom economy, use of less hazardous chemicals, and catalysis—offer a paradigm shift. For Pregabalin, this has led to the development of elegant chemoenzymatic and asymmetric catalytic processes that establish the required stereocenter early and efficiently. These modern routes not only enhance yield and enantiomeric purity but also significantly reduce the environmental footprint by minimizing solvent use, recycling unwanted enantiomers, and operating under milder conditions.[2][4][5] This document focuses on these superior, sustainable alternatives.

Overview of Green Synthetic Strategies

Modern green syntheses of (S)-Pregabalin intermediates primarily diverge into two main catalytic approaches: chemoenzymatic and asymmetric catalysis. Chemoenzymatic routes leverage the exquisite selectivity of enzymes, while asymmetric catalysis uses chiral metal complexes or organocatalysts to achieve the same goal.

Chemoenzymatic Routes: Harnessing Nature's Catalysts

Chemoenzymatic processes have become a cornerstone of modern pharmaceutical synthesis due to their high selectivity, mild operating conditions, and reduced environmental impact. For Pregabalin, several classes of enzymes have been successfully employed.

Kinetic Resolution via Lipases and Esterases

This is one of the most successful and widely implemented green strategies for Pregabalin. The process hinges on the enzymatic kinetic resolution of a racemic diester, typically rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE).

Causality Behind the Method: Lipases and esterases are hydrolases that can selectively hydrolyze an ester functional group in one enantiomer of a racemic mixture, leaving the other enantiomer untouched. This difference in reaction rate allows for the separation of the two enantiomers. The key intermediate, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), is formed, which can then be decarboxylated to yield another key precursor, (S)-3-cyano-5-methylhexanoic acid ethyl ester.[2][4]

Key Enzymes & Insights:

-

Lipolase®: A commercially available lipase that has been successfully used in the manufacturing process. It exhibits high enantioselectivity and activity for the hydrolysis of the CNDE precursor.[2][6]

-

Talaromyces thermophilus Lipase (TTL): A mutant of this lipase (L206F/P207F/L259F) has shown exceptionally high hydrolytic activity towards CNDE.[6][7][8] Immobilization of this mutant on epoxy resin allows for high substrate loading (up to 3 M) and excellent reusability, retaining over 46% conversion after 10 cycles.[6][8]

-

Pseudomonas cepacia Lipase: Immobilized versions of this enzyme have also been reported for the kinetic resolution of related intermediates, achieving high yields and >99% enantiomeric excess (e.e.).[3]

A critical advantage of this route is the ability to racemize and recycle the unreacted (R)-enantiomer. Treatment with sodium ethoxide at elevated temperatures (e.g., 80°C) can efficiently racemize the unwanted ester, allowing it to be fed back into the enzymatic resolution step, dramatically improving the overall process yield and atom economy.[2]

Kinetic Resolution via Nitrilases

An alternative and highly efficient chemoenzymatic route starts from isobutylsuccinonitrile (IBSN). This approach leverages the regio- and enantioselective hydrolysis of one of the nitrile groups.

Causality Behind the Method: Nitrilases can hydrolyze a nitrile group directly to a carboxylic acid. In the kinetic resolution of IBSN, a nitrilase selectively converts the (S)-enantiomer to (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a critical chiral intermediate for Pregabalin, leaving the (R)-IBSN largely unreacted.[9][10] This method is advantageous as it can reduce the number of synthetic steps compared to the lipase route.[9]

Key Enzymes & Insights:

-

Brassica rapa Nitrilase (BrNIT): E. coli cells harboring this nitrilase have been used for the synthesis of (S)-CMHA, demonstrating high enantioselectivity (E > 150).[9]

-

Arabis alpina Nitrilase (AaNIT): An engineered mutant of this enzyme (N258D) showed excellent enantioselectivity (E > 300) and tolerance to high substrate concentrations (100 g/L).[11]

-

Process Optimization: A significant finding was the identification of a byproduct, (S)-3-cyano-5-methyl hexanoic amide. This was ingeniously addressed by creating a one-pot bienzymatic cascade using the nitrilase and an amidase, which converted the amide byproduct into the desired (S)-CMHA, thereby improving yield and purity.[11] Furthermore, combining immobilized nitrilase with continuous flow racemization of the unreacted (R)-IBSN has been shown to create a highly efficient and sustainable manufacturing process.[10]

Asymmetric Bioreduction via Ene-Reductases

This approach represents a more direct method of creating the chiral center, rather than resolving a racemic mixture.

Causality Behind the Method: Ene-reductases catalyze the asymmetric reduction of activated carbon-carbon double bonds. By starting with a prochiral β-cyanoacrylate ester, an ene-reductase can stereoselectively reduce the double bond to directly form the desired (S)-β-cyano ester, a precursor to Pregabalin.[12][13] This method is an elegant green alternative to metal-dependent hydrogenation protocols.[12] The stereochemical outcome can be controlled by engineering the substrate (e.g., varying the size of the ester moiety) or by using stereochemically pure (E)- or (Z)-isomers of the starting material.[12][13]

Data Summary: Performance of Biocatalysts

The selection of a biocatalyst is driven by performance metrics under process conditions. The table below summarizes key data for different enzymatic approaches.

| Enzyme System | Substrate | Substrate Loading | Conversion (%) | Product e.e. (%) | Key Advantages | Reference(s) |

| Immobilized TTL Mutant | CNDE | 3 M | 49.7% | >95% | High substrate tolerance, excellent reusability (10+ cycles). | [6][8] |

| Immobilized E. coli / BrNIT | IBSN | 100 g/L | >41.1% (after 12 batches) | >99% | High enantioselectivity, fewer synthetic steps. | [9] |

| Immobilized Nitrilase (Continuous Flow) | IBSN | 700 mM | 45.3% | 99.5% | Integrated with racemization for high efficiency. | [10] |

| AaNIT Mutant (N258D) & Amidase Cascade | IBSN | 100 g/L | 45.0% | 99.3% | Eliminates amide byproduct, improving purity and yield. | [11] |

Detailed Application Protocols

The following protocols are designed to be self-validating, providing researchers with a robust starting point for process development.

Protocol 1: Lipase-Mediated Kinetic Resolution of rac-CNDE

This protocol is adapted from the principles described for immobilized Talaromyces thermophilus lipase (TTL) mutants, which demonstrate high efficiency and reusability.[6][8]

Methodology:

-

Reaction Setup: Prepare a biphasic system consisting of n-heptane and a suitable buffer (e.g., Tris-HCl, pH 7.5) in a 4:1 v/v ratio in a jacketed glass reactor equipped with an overhead stirrer.

-

Substrate Addition: Add rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) to the system to a final concentration of 1-3 M.[6]

-

Catalyst Addition: Introduce the immobilized lipase (e.g., TTL mutant on epoxy resin D5730) at a suitable loading. Add any required co-factors, such as 50 mM zinc acetate, which may enhance activity.[6]

-

Reaction Conditions: Maintain the reaction temperature at 30°C and stir vigorously (e.g., 500 rpm) to ensure adequate mixing of the two phases.

-

Monitoring: Periodically take samples from the aqueous phase. Analyze for the formation of the product, (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA), and determine the enantiomeric excess (e.e.p) using chiral HPLC.

-

Workup & Catalyst Recovery: Once the reaction reaches ~50% conversion (optimal for kinetic resolution), stop the stirring and allow the phases to separate. The immobilized enzyme can be recovered by simple filtration, washed, and reused for subsequent batches.[6]

-

Product Isolation: Isolate the (S)-CCMA from the aqueous phase.

-

Recycling: The organic phase, now enriched with (R)-CNDE, can be treated with a base (e.g., sodium ethoxide in ethanol) at 80°C to induce racemization, preparing it for reuse in a subsequent resolution cycle.[2]

Protocol 2: Nitrilase-Mediated Synthesis of (S)-CMHA

This protocol outlines the whole-cell biocatalytic conversion of isobutylsuccinonitrile (IBSN) using the principles of a bienzymatic cascade to maximize yield and purity.[11]

Methodology:

-

Biocatalyst Preparation: Prepare recombinant E. coli cells expressing the engineered nitrilase (e.g., AaNIT N258D) and cells expressing a suitable amidase. The cells should be harvested and resuspended in a reaction buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: In a suitable reactor, add rac-isobutylsuccinonitrile (IBSN) to the buffer to a final concentration of 100 g/L.[11]

-

Catalyst Addition: Add the resuspended whole-cell biocatalysts to the reaction mixture. The bienzymatic cascade ensures that any amide byproduct formed by the nitrilase is immediately converted to the desired carboxylic acid by the amidase.[11]

-

Reaction Conditions: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation to ensure proper suspension of the substrate and cells.

-

Monitoring: Track the progress of the reaction by analyzing samples via HPLC to quantify the concentration of (S)-CMHA and confirm the absence of the amide byproduct.

-

Workup: After achieving the target conversion (45-50%), terminate the reaction. Separate the cell biomass via centrifugation or filtration.

-

Product Isolation: Acidify the resulting supernatant to pH 2-3 with HCl. The product, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), can then be extracted with an organic solvent (e.g., ethyl acetate) and purified.

-

Final Conversion: The purified (S)-CMHA can be converted to (S)-Pregabalin in a single step via hydrogenation using a catalyst like Raney nickel.[10]

Conclusion

The transition from classical resolution to green, catalytic methods for the synthesis of (S)-Pregabalin intermediates represents a significant advancement in pharmaceutical manufacturing. Chemoenzymatic routes utilizing lipases, nitrilases, and ene-reductases offer unparalleled selectivity and operate under mild, aqueous conditions, drastically reducing waste and improving process safety. Key innovations such as enzyme immobilization and the integration of unwanted enantiomer recycling have pushed yields far beyond the 50% theoretical limit of classical resolution. These methodologies not only provide an economically competitive advantage but also align with the growing imperative for sustainable and environmentally responsible chemical manufacturing.

References

-

Martinez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, T. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398. Available from: [Link]

-

Liu, J., Li, N., Zhang, J., Wu, L., & Zheng, P. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Molecules, 23(11), 2849. Available from: [Link]

-

Praveen, C. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Available from: [Link]

-

Zhang, Q., Wu, Z., Liu, S., Tang, X. L., Zheng, R., & Zheng, Y. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development, 23(10), 2269–2275. Available from: [Link]

-

Skalden, L., Genzel, Y., & Hall, M. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(5), 2259–2263. Available from: [Link]

-

Zhang, Q., Liu, S., Chen, Q., Wu, Z., & Zheng, Y. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. Organic Process Research & Development, 28(2), 793–800. Available from: [Link]

-

ACS Green Chemistry Institute. (n.d.). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. American Chemical Society. Available from: [Link]

-

Yu, H.-J., Shao, C., Cui, Z., Feng, C.-G., & Lin, G.-Q. (2012). Synthesis of Pregabalin. Synfacts, 2013(01), 12. Available from: [Link]

- Hoekstra, M. S., & Sobieray, D. M. (2001). Asymmetric synthesis of pregabalin. Google Patents.

- Hoekstra, M. S., & Sobieray, D. M. (2001). Asymmetric synthesis of pregabalin. Google Patents.

-

Liu, J., Li, N., Zhang, J., Wu, L., & Zheng, P. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. Semantic Scholar. Available from: [Link]

-

Skalden, L., Genzel, Y., & Hall, M. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(5), 2259–2263. Available from: [Link]

-